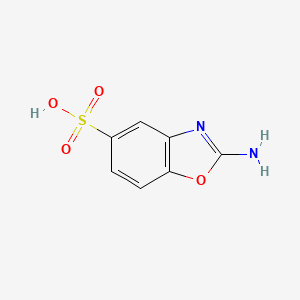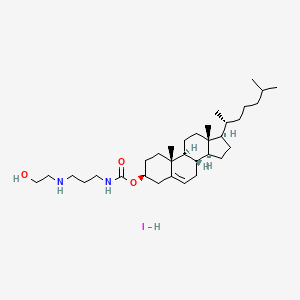
2-Amino-1,3-benzoxazole-5-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H109 is a novel potent dual inhibitor of MDMX and MDM2.
Scientific Research Applications
1. Analytical Applications in HPLC
2-Amino-1,3-benzoxazole-5-sulfonic acid and its derivatives are used as derivatization reagents in High-Performance Liquid Chromatography (HPLC) for the analysis of amines and amino acids. This is facilitated by their reaction with amines and amino acids to form fluorescent derivatives, aiding in detection and analysis. Sodium benzoxazole-2-sulfonate, a derivative, reacts with these compounds to produce derivatives with intense blue fluorescence, advantageous for analytical purposes (Idowu & Adewuyi, 1993).
2. Catalytic Activities in Synthesis
The compound is involved in the synthesis of various benzoxazole derivatives. For example, a study demonstrated its use in the preparation of various 2-aminobenzoxazoles using a catalytic amount of poly (ethylene glycol)-bound sulfonic acid. This highlights its role as a facilitator in chemical synthesis, offering a simple and efficient method for producing benzoxazole derivatives (Chikhale et al., 2017).
3. In the Synthesis of Aromatic Compounds
2-Amino-1,3-benzoxazole-5-sulfonic acid is used in the synthesis of 2-Aryl benzoxazoles, indicating its significance in forming complex aromatic structures. A study employed sulfonic acid functionalized SBA-15 as a catalyst for this synthesis, underlining the versatility and applicability of 2-Amino-1,3-benzoxazole-5-sulfonic acid in creating diverse aromatic compounds (Nahad et al., 2013).
4. Pharmaceutical Research
In pharmaceutical research, derivatives of 2-Amino-1,3-benzoxazole-5-sulfonic acid are synthesized for biological evaluations, such as antimicrobial and antioxidant activities. These studies involve designing and synthesizing novel derivatives and assessing their biological activities against various strains, showcasing the potential of this compound in drug discovery and development (Fathima et al., 2021).
5. Antimicrobial Activity Studies
Several studies focus on the antimicrobial properties of benzoxazole derivatives, which include 2-Amino-1,3-benzoxazole-5-sulfonic acid. These derivatives are evaluated for their activities against a range of microorganisms, contributing to the understanding of their potential as antimicrobial agents (Ertan-Bolelli et al., 2016).
6. Applications in Material Science
The compound finds application in material science, such as in the synthesis of new sulfonated naphthalenic polyimides for use as proton exchange membranes in fuel cells. This showcases its role in the development of materials with specific properties, particularly in energy-related applications (Zhao et al., 2008).
properties
Product Name |
2-Amino-1,3-benzoxazole-5-sulfonic acid |
|---|---|
Molecular Formula |
C36H34ClN5O8 |
Molecular Weight |
700.145 |
IUPAC Name |
4-((4S,5R)-2-(2-(tert-Butoxy)-4-(2-carboxyacetyl)phenyl)-5-(6-chloro-1H-indol-3-yl)-1-(3-oxopiperazine-1-carbonyl)-4,5-dihydro-1H-imidazol-4-yl)benzoic acid |
InChI |
InChI=1S/C36H34ClN5O8/c1-36(2,3)50-28-14-21(27(43)16-30(45)46)8-10-24(28)33-40-31(19-4-6-20(7-5-19)34(47)48)32(25-17-39-26-15-22(37)9-11-23(25)26)42(33)35(49)41-13-12-38-29(44)18-41/h4-11,14-15,17,31-32,39H,12-13,16,18H2,1-3H3,(H,38,44)(H,45,46)(H,47,48)/t31-,32+/m0/s1 |
InChI Key |
KHMWWQBTTNMMCG-AJQTZOPKSA-N |
SMILES |
O=C(O)C1=CC=C([C@@H]2N=C(C3=CC=C(C(CC(O)=O)=O)C=C3OC(C)(C)C)N(C(N4CC(NCC4)=O)=O)[C@@H]2C5=CNC6=C5C=CC(Cl)=C6)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
H109; H-109; H 109 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![11-nitroso-10H-indeno[1,2-b]quinoxaline](/img/structure/B1192851.png)
![7-(diethylamino)-3-[(Z)-(pyridin-2-ylhydrazinylidene)methyl]chromen-2-one](/img/structure/B1192856.png)
![[4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid](/img/structure/B1192858.png)
